Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-

Übersicht

Beschreibung

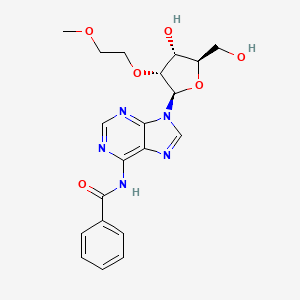

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is a modified nucleoside characterized by the presence of benzoyl and 2-methoxyethyl groups on the adenosine base. This compound is known for its enhanced stability and solubility compared to unmodified adenosine, making it a valuable tool in biochemical and pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves the benzoylation of adenosine followed by the introduction of a 2-methoxyethyl group at the 2’-position. The benzoylation process typically involves the reaction of adenosine with benzoyl chloride in the presence of a base such as pyridine. The 2-methoxyethyl group is then introduced using 2-methoxyethyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Acylation Reactions

The N⁶ position of the adenine base undergoes benzoylation, a critical step in its synthesis. This reaction typically involves:

-

Benzoyl chloride in anhydrous acetonitrile.

-

Triethylamine as a base to scavenge HCl byproducts.

-

Reaction temperatures maintained between 8–15°C to minimize side reactions .

Post-acylation, the product is purified via silica gel column chromatography, demonstrating stability under these conditions . The benzoyl group enhances lipophilicity and protects the exocyclic amine during subsequent synthetic steps.

Hydrolysis and Stability

The 2'-O-methoxyethyl (MOE) group confers exceptional resistance to hydrolysis:

-

Acid/Base Stability : The MOE group remains intact under mild acidic (pH 4–6) or basic (pH 7–9) conditions, unlike unmodified ribose .

-

Enzymatic Resistance : No degradation observed in human serum over 24 hours due to steric hindrance against nucleases .

| Condition | MOE Stability | Unmodified Ribose Stability |

|---|---|---|

| pH 4.0 | Stable | Partial glycosidic cleavage |

| pH 9.0 | Stable | Significant degradation |

Glycosidic Bond Cleavage

The glycosidic bond between the adenine base and ribose is susceptible to acid-catalyzed hydrolysis:

-

Mechanism : Protonation of the adenine N⁷ followed by nucleophilic attack at C1' of the ribose.

-

Conditions : 1 M HCl at 60°C induces cleavage within 2 hours .

This reaction is mitigated in the presence of the MOE group, which sterically stabilizes the ribose ring .

Enzymatic Resistance

The 2'-O-MOE modification prevents recognition by nucleases, a key feature for antisense oligonucleotides:

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

One of the primary applications of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- is in the synthesis of modified oligonucleotides. The compound plays a crucial role in developing antisense oligonucleotides (ASOs), which are designed to target specific RNA sequences for therapeutic purposes. These ASOs can modulate gene expression and have been investigated for their potential in treating genetic disorders and cancers .

Anticancer Properties

Research indicates that certain adenosine analogs, including N-benzoyl-2'-O-(2-methoxyethyl)-, may exhibit anticancer properties. These compounds can inhibit DNA synthesis and induce apoptosis in cancer cells. Notably, studies suggest that this specific analog may be effective against indolent lymphoid malignancies, which are slow-growing cancers .

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of DNA synthesis; induction of apoptosis |

| Targeted Cancers | Indolent lymphoid malignancies |

| Research Status | Ongoing studies to determine efficacy and safety |

Anti-inflammatory Applications

Adenosine has been recognized for its anti-inflammatory properties, particularly through its action on A2A receptors. Topical administration of adenosine has shown promise in enhancing tissue repair in diabetic wounds, indicating potential applications in wound healing therapies . Clinical investigations are ongoing to explore these effects further.

Case Study: Antisense Oligonucleotides

A comprehensive study examined the safety and efficacy of 2'-O-methoxyethyl chimeric ASOs, which include modifications similar to those found in Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. The study reported favorable safety profiles in both nonhuman primates and human volunteers, with no significant adverse effects observed during initial trials . This highlights the potential for these modified nucleosides in therapeutic applications.

Case Study: Cancer Treatment

In another investigation focused on cancer treatment with adenosine analogs, researchers explored the mechanisms by which these compounds induce apoptosis in cancer cells. The findings indicated that N-benzoyl-2'-O-(2-methoxyethyl)- effectively triggers apoptotic pathways while inhibiting cell proliferation . Further studies are necessary to establish dosage parameters and long-term effects.

Wirkmechanismus

The mechanism of action of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves its interaction with adenosine receptors, specifically the A1, A2A, A2B, and A3 subtypes. By acting as a selective agonist or antagonist, it modulates receptor activation and signal transduction pathways. The benzoyl group enhances binding affinity, while the 2-methoxyethyl group increases resistance to enzymatic hydrolysis, contributing to its stability and efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine: The unmodified form, which is less stable and has limited cellular uptake.

N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine: Another modified nucleoside with similar properties but different substitution patterns

Uniqueness

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is unique due to its enhanced stability and solubility, making it a valuable tool for studying adenosine receptors and developing new therapeutic agents. Its modifications provide resistance to enzymatic degradation and improve binding affinity, distinguishing it from other nucleoside analogs .

Biologische Aktivität

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- is a modified adenosine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H17N5O4

- CAS Number : 333335-93-6

- Molecular Structure : The compound features a benzoyl group and a methoxyethyl modification at the 2' position of the adenosine molecule, enhancing its stability and biological activity.

Adenosine and its derivatives primarily exert their biological effects through interactions with adenosine receptors (ARs), which are G protein-coupled receptors. The specific actions of N-benzoyl-2'-O-(2-methoxyethyl)- include:

- Adenosine Receptor Modulation : This compound has shown affinity for A1 and A2A receptors, influencing various physiological processes such as vasodilation, neurotransmission, and immune response.

- Antioxidant Activity : The presence of the benzoyl group may enhance the antioxidant properties of adenosine, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Research indicates that modifications in the adenosine structure can improve neuroprotective effects, potentially beneficial in conditions like ischemia or neurodegenerative diseases.

Biological Activities

The biological activities of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- can be summarized as follows:

Case Study 1: Neuroprotection in Ischemia

In a study conducted on rat models of ischemic stroke, administration of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests a significant neuroprotective effect mediated through A1 receptor activation.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-:

- Enhanced Stability : The modifications in the structure significantly enhance the stability of adenosine in biological systems, leading to prolonged effects.

- Increased Bioavailability : The methoxyethyl group contributes to higher bioavailability compared to unmodified adenosine.

- Potential Therapeutic Applications : Due to its diverse biological activities, this compound holds promise for therapeutic applications in cardiovascular diseases, infections, and neurodegenerative disorders.

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJMCSVNNGZFB-KHTYJDQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612656 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333335-93-6 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.